molecular formula C13H13NO B6496846 4-[(2-methylphenoxy)methyl]pyridine CAS No. 1378673-88-1

4-[(2-methylphenoxy)methyl]pyridine

Cat. No.: B6496846
CAS No.: 1378673-88-1
M. Wt: 199.25 g/mol
InChI Key: PXPKHXWTUOGILF-UHFFFAOYSA-N
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Description

4-[(2-Methylphenoxy)methyl]pyridine is a pyridine derivative featuring a 2-methylphenoxymethyl substituent at the 4-position of the pyridine ring. Its molecular formula is C₁₃H₁₃NO, with a molecular weight of 199.25 g/mol.

Properties

IUPAC Name

4-[(2-methylphenoxy)methyl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO/c1-11-4-2-3-5-13(11)15-10-12-6-8-14-9-7-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPKHXWTUOGILF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-[(2-Methylphenoxy)methyl]pyridine undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, boron reagents, Grignard reagents, and oxidizing agents like manganese dioxide . The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of 4-[(2-methylphenoxy)methyl]pyridine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, leading to changes in cellular processes . The exact pathways and targets depend on the specific application and the derivative of the compound being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Derivatives

Compound 490-M18 [(2E)-(Hydroxyimino){2-[(2-methylphenoxy)methyl]phenyl}acetic Acid]
  • Structure: Shares the (2-methylphenoxy)methylphenyl group but incorporates a hydroxyimino-acetic acid backbone instead of pyridine.
  • Key Differences: The acetic acid moiety introduces hydrogen-bonding capacity and acidity, which are absent in 4-[(2-methylphenoxy)methyl]pyridine. This structural variation likely enhances solubility in polar solvents but reduces lipophilicity.
  • Applications: Potential as a chelating agent or intermediate in drug synthesis, unlike the pyridine-based target compound .
4-(3-Methoxy-5-methylphenoxy)-2-(4-methoxyphenyl)-6-methylpyridine
  • Structure : A trisubstituted pyridine with methoxy and methyl groups at multiple positions.
  • Key Differences : Additional methoxy and methyl substituents increase steric bulk and electron-donating effects, altering reactivity and bioavailability.
  • Physicochemical Properties: Higher molecular weight (357.41 g/mol) and likely elevated melting point compared to the simpler this compound .
BOP-11/BOP-12 (1-Benzyl-4-((4-oxoquinazolin-3(4H)-yl)methyl) Pyridinium Derivatives)
  • Structure: Pyridinium salts with bulky benzyl and quinazolinone groups.
  • Key Differences: The cationic pyridinium core and extended substituents enhance interactions with enzymes like acetylcholinesterase (AChE). In contrast, this compound’s neutral pyridine ring may limit such interactions.
  • Biological Activity : BOP derivatives show moderate AChE inhibition, while the target compound’s activity remains unexplored .

Physicochemical and Spectral Properties

Property This compound 490-M18 BOP-11
Molecular Weight 199.25 g/mol ~300 g/mol (estimated) ~450 g/mol (estimated)
Melting Point Not reported 268–287°C (similar analogues) 150–200°C (typical for salts)
Solubility Moderate in organic solvents High in polar aprotic solvents Low in water, high in DMSO
1H NMR (δ ppm) Aromatic protons: 6.5–8.5 Phenoxy protons: 6.8–7.5 Quinazolinone protons: 7.0–8.5

Biological Activity

4-[(2-Methylphenoxy)methyl]pyridine is a compound of significant interest in the fields of chemistry and biology due to its potential biological activities and applications. This article provides a detailed overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

IUPAC Name: this compound
Molecular Weight: 199.25 g/mol
Chemical Structure: The compound consists of a pyridine ring substituted with a 2-methylphenoxy group, which influences its biological interactions.

This compound exhibits biological activity primarily through its structural similarity to plant hormones, particularly auxins. This similarity allows it to mimic the action of indoleacetic acid (IAA), leading to:

  • Uncontrolled Growth in Plants: Similar compounds have been shown to induce rapid growth in broad-leaf plants by disrupting normal growth processes, ultimately resulting in plant death.
  • Biochemical Pathways: The compound may interfere with various biochemical pathways associated with plant growth regulation, potentially affecting cellular processes such as cell division and elongation.

Antimicrobial Properties

Research indicates that derivatives of this compound possess antimicrobial and antifungal properties. These activities are attributed to the compound's ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Activity Target Organisms Effect
AntimicrobialBacteria (e.g., E. coli)Inhibition of growth
AntifungalFungi (e.g., Candida)Disruption of cell wall synthesis

Case Studies

  • Fungicidal Activity: A study demonstrated that derivatives of pyridine compounds, including this compound, exhibited significant fungicidal activity against various fungal strains, suggesting potential applications in agriculture as fungicides .
  • Metabolic Pathways Analysis: Research comparing metabolic pathways of related compounds revealed that this compound could undergo biotransformation in different species, indicating its environmental persistence and potential accumulation in ecosystems .

Applications in Research and Industry

The compound's unique properties make it valuable in several fields:

  • Agriculture: Its herbicidal properties suggest utility in managing unwanted vegetation by mimicking plant hormones.
  • Pharmaceuticals: Ongoing research is exploring its potential as a therapeutic agent targeting specific molecular pathways involved in disease processes.
  • Chemical Synthesis: It serves as a building block for synthesizing more complex organic compounds used in various industrial applications.

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